1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
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Overview
Description
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a complex organic compound that features a benzothiazole core, a piperazine ring, and a tosyl group.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may also target the Mycobacterium tuberculosis bacterium.
Mode of Action
tuberculosis . This suggests that the compound may interact with specific proteins or enzymes within the bacterium, inhibiting its growth and proliferation.
Biochemical Pathways
Given the potential anti-tubercular activity of similar benzothiazole derivatives , it is plausible that this compound may affect the metabolic pathways of M. tuberculosis, leading to inhibition of bacterial growth.
Pharmacokinetics
Similar benzothiazole derivatives have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) , suggesting that this compound may have favorable pharmacokinetic properties.
Result of Action
Based on the potential anti-tubercular activity of similar benzothiazole derivatives , it is plausible that this compound may lead to the inhibition of bacterial growth and proliferation at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde.
Piperazine Ring Introduction: The benzothiazole derivative is then reacted with piperazine to introduce the piperazine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, often employing microwave-assisted synthesis to accelerate the reactions .
Chemical Reactions Analysis
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols replace the tosyl group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can be compared with other benzothiazole derivatives:
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound also features a benzothiazole core and piperazine ring but differs in its triazole moiety, which may confer different biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds have similar structural features but include different substituents, affecting their pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which may offer distinct therapeutic advantages .
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-17-8-10-18(11-9-17)32(28,29)16-4-7-21(27)25-12-14-26(15-13-25)23-24-22-19(30-2)5-3-6-20(22)31-23/h3,5-6,8-11H,4,7,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLZFUMYXPUWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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